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8-Iodo-guanine

Cat. No.: B10760239
M. Wt: 277.02 g/mol
InChI Key: SXGFECRAKVVEJT-UHFFFAOYSA-N
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Description

8-Iodo-guanine is a strategically halogenated purine derivative that serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a key precursor for the synthesis of complex nucleoside analogues, particularly through metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. The iodine atom at the C8 position acts as an excellent leaving group, enabling efficient functionalization to create a diverse library of 8-substituted guanine derivatives. These synthetic analogues are extensively investigated for their potential biological activities, including as inhibitors of purine biosynthesis enzymes and as probes for studying nucleic acid structure and function. Furthermore, this compound and its derivatives are of significant interest in oncology research for evaluating their cytotoxic effects and potential as chemotherapeutic agents, given their ability to incorporate into DNA and RNA, potentially disrupting replication and transcription processes. This compound provides researchers with a powerful tool to explore novel therapeutic strategies and to elucidate fundamental biochemical pathways involving purine metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4IN5O B10760239 8-Iodo-guanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4IN5O

Molecular Weight

277.02 g/mol

IUPAC Name

2-amino-8-iodo-1,7-dihydropurin-6-one

InChI

InChI=1S/C5H4IN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12)

InChI Key

SXGFECRAKVVEJT-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(NC1=O)N)N=C(N2)I

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Iodo Guanine and Its Derivatives

Chemical Synthesis of 8-Iodo-guanine Base

The direct iodination of the guanine (B1146940) base at the C8-position presents a synthetic challenge due to the electron-rich nature of the purine (B94841) ring system, which can lead to multiple side reactions and low yields. However, effective methods have been developed to achieve this transformation with reasonable efficiency. One of the most common and effective methods involves the use of an oxidizing agent in the presence of molecular iodine.

A well-established procedure for the direct iodination of aromatic compounds, which can be adapted for guanine, utilizes a combination of iodine (I₂) and periodic acid (HIO₄) in an acidic aqueous medium. In this reaction, periodic acid acts as an oxidizing agent to generate a more electrophilic iodine species, which then attacks the electron-rich C8-position of the guanine ring.

The general reaction scheme is as follows:

Guanine + I₂ + HIO₄ → this compound

The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and minimizing the formation of byproducts. Typically, the reaction is carried out at a slightly elevated temperature to facilitate the reaction, and the progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the this compound product can be isolated and purified using standard chromatographic techniques.

ReagentsRole
GuanineStarting material
Iodine (I₂)Source of iodine
Periodic Acid (HIO₄)Oxidizing agent
Acidic mediumFacilitates the reaction

Synthesis of this compound Nucleosides

The synthesis of this compound nucleosides, specifically 8-Iodo-guanosine and 8-Iodo-2'-deoxyguanosine, typically involves the direct halogenation of the parent nucleoside. The presence of the ribose or 2'-deoxyribose sugar moiety necessitates careful selection of reaction conditions to avoid degradation of the glycosidic bond.

Preparation of 8-Iodo-guanosine

The synthesis of 8-Iodo-guanosine is commonly achieved by the direct iodination of guanosine (B1672433). A variety of iodinating agents can be employed for this purpose. A prevalent method involves the use of N-iodosuccinimide (NIS) in a suitable solvent, such as dimethylformamide (DMF). NIS serves as a source of electrophilic iodine, which selectively attacks the C8-position of the guanosine base.

The reaction is typically carried out at room temperature or with gentle heating to drive the reaction to completion. The progress of the reaction can be monitored by HPLC. After the reaction is complete, the product is purified by crystallization or column chromatography.

Starting MaterialReagentSolventProduct
GuanosineN-Iodosuccinimide (NIS)Dimethylformamide (DMF)8-Iodo-guanosine

Preparation of 8-Iodo-2'-deoxyguanosine

Similar to the synthesis of 8-Iodo-guanosine, the preparation of 8-Iodo-2'-deoxyguanosine involves the direct iodination of 2'-deoxyguanosine. Again, N-iodosuccinimide (NIS) is a frequently used reagent for this transformation. The reaction is typically performed in an aprotic polar solvent like DMF.

The conditions for this reaction are generally mild to protect the acid-labile glycosidic bond of the deoxyribonucleoside. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC or HPLC analysis. The 8-Iodo-2'-deoxyguanosine product is then isolated and purified.

Starting MaterialReagentSolventProduct
2'-DeoxyguanosineN-Iodosuccinimide (NIS)Dimethylformamide (DMF)8-Iodo-2'-deoxyguanosine

Advanced Synthetic Routes to 8-Halogenated Purine Nucleosides

Beyond direct halogenation, more advanced synthetic strategies have been developed for the preparation of 8-halogenated purine nucleosides, offering greater control and versatility. These methods are particularly useful for introducing other halogens or for substrates that are sensitive to direct halogenation conditions.

One such approach involves the use of metal-catalyzed cross-coupling reactions . For instance, a pre-functionalized purine nucleoside, such as one bearing a leaving group at the C8-position (e.g., a triflate), can be coupled with a halide source in the presence of a palladium or copper catalyst.

Another advanced methodology is the Sandmeyer-type reaction . This involves the conversion of an 8-amino-purine nucleoside to a diazonium salt, which is then displaced by a halide. This method allows for the introduction of a wide range of halogens at the C8-position.

These advanced routes often provide higher yields and better regioselectivity compared to direct halogenation, especially for complex nucleoside analogues.

Synthesis of this compound Nucleotides

The synthesis of this compound nucleotides involves the phosphorylation of the corresponding nucleosides, 8-Iodo-guanosine and 8-Iodo-2'-deoxyguanosine. The primary challenge in this step is the selective phosphorylation of the 5'-hydroxyl group of the sugar moiety without affecting other reactive functional groups on the nucleobase or the sugar.

Phosphorylation Strategies for 8-Iodo-guanosine and 8-Iodo-2'-deoxyguanosine

Several phosphorylation methods can be employed to convert 8-iodo-nucleosides into their corresponding 5'-monophosphates, which can then be further converted to diphosphates and triphosphates.

A widely used method for the selective 5'-phosphorylation of nucleosides is the Yoshikawa-Kato-Takenishi procedure . This method utilizes phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent, such as trimethyl phosphate or triethyl phosphate. The reaction is typically carried out at low temperatures to control the reactivity of POCl₃ and to ensure selectivity for the primary 5'-hydroxyl group.

The general steps for the synthesis of the 5'-monophosphate are:

Dissolving the 8-iodo-nucleoside in the trialkyl phosphate solvent.

Cooling the solution to a low temperature (e.g., 0 °C or below).

Slowly adding phosphoryl chloride to the reaction mixture.

Stirring the reaction at low temperature for a specified period.

Quenching the reaction with a buffer solution and purifying the resulting 5'-monophosphate by ion-exchange chromatography.

To synthesize the corresponding 5'-triphosphates , the initially formed 5'-monophosphate can be further phosphorylated. A common approach is the one-pot synthesis where the monophosphate is activated, for example with carbonyldiimidazole, and then reacted with pyrophosphate. Alternatively, enzymatic methods using specific kinases can be employed for the conversion of monophosphates to triphosphates, offering high specificity and yields under mild conditions.

NucleosidePhosphorylating AgentProduct (Monophosphate)
8-Iodo-guanosinePhosphoryl chloride (POCl₃)8-Iodo-guanosine-5'-monophosphate
8-Iodo-2'-deoxyguanosinePhosphoryl chloride (POCl₃)8-Iodo-2'-deoxyguanosine-5'-monophosphate

Synthesis of Phosphorylated 7,8-Dihalogenated 7-Deaza-dG Analogs

The synthesis of phosphorylated 7,8-dihalogenated 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dG) analogs represents a critical area of research for creating probes and potential therapeutic agents. These compounds are designed as mimics of 8-oxo-dGTP, an oxidatively damaged nucleobase. The synthetic pathway typically begins with 7-deaza-dG as the starting material. nih.govsemanticscholar.org

A common initial step involves the protection of the 3'- and 5'-hydroxyl groups of 7-deaza-dG, often accomplished using acetic anhydride (B1165640) in pyridine (B92270) to form acetyl groups. nih.govsemanticscholar.org The subsequent dihalogenation at the C7 and C8 positions is achieved using N-halosuccinimides. For instance, treatment with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) yields the corresponding 7,8-dihalogenated derivatives. nih.govsemanticscholar.org Research has shown that using specific equivalents of these reagents can lead to the desired dihalogen-introduced compound. nih.govsemanticscholar.org

The phosphorylation to obtain the monophosphate derivatives is carried out under mild reaction conditions. After synthesizing the 3'-acetylated dihalogenated compounds, they are treated with reagents such as 2-cyanoethylbarium phosphate hydrate. nih.gov This is followed by deprotection, typically with an ammonia (B1221849) solution, to yield the final monophosphate analogs. nih.gov For the synthesis of triphosphate derivatives, a more direct one-step reaction can be employed. nih.gov These synthetic efforts have led to the successful creation of various 7,8-dihalogenated 7-deaza-dG derivatives, which have shown strong inhibitory effects on the MTH1 enzyme, an enzyme that typically hydrolyzes 8-oxo-dGTP to prevent its incorporation into DNA. nih.govsemanticscholar.org

Starting MaterialReagentProductYield
Acetylated 7-deaza-dG2.0 equiv. N-chlorosuccinimide (NCS)7,8-Dichloro-7-deaza-dG derivative49%
Acetylated 7-deaza-dG2.0 equiv. N-bromosuccinimide (NBS)7,8-Dibromo-7-deaza-dG derivative51%
Acetylated 7-deaza-dG2.5 equiv. N-iodosuccinimide (NIS)7,8-Diiodo-7-deaza-dG derivative51%

Site-Specific Incorporation of this compound Analogs into Oligonucleotides

The ability to place modified nucleobases like this compound at specific positions within an oligonucleotide is essential for studying DNA structure, DNA-protein interactions, and the biological consequences of DNA damage. This is achieved through both direct synthesis and postsynthetic modification strategies.

The primary method for incorporating modified nucleosides, including halogenated guanine analogs, into DNA is through solid-phase phosphoramidite (B1245037) chemistry. beilstein-journals.orgnih.gov This automated process involves the sequential addition of nucleotide building blocks to a growing DNA chain attached to a solid support. beilstein-journals.orgnih.gov

To incorporate an this compound analog, the corresponding phosphoramidite derivative must first be synthesized. This involves chemically modifying the 8-iodo-2'-deoxyguanosine nucleoside to attach a phosphoramidite group at the 3'-hydroxyl position and protecting other reactive groups. Once prepared, this modified phosphoramidite can be used in a standard DNA synthesizer. beilstein-journals.org During the synthesis cycle, the modified base is coupled to the growing oligonucleotide chain at the desired position. beilstein-journals.org Challenges in this approach can include the stability of the modified base to the chemicals used during the synthesis cycles, such as the oxidation and deprotection steps. nih.gov For some sensitive analogs, specialized protecting groups may be necessary to prevent degradation or side reactions during synthesis. nih.gov

An alternative to direct incorporation is the postsynthetic modification of an oligonucleotide that already contains a reactive precursor. This approach is particularly useful for incorporating bulky or sensitive modifications that might not be compatible with the conditions of automated DNA synthesis. acs.orgresearchgate.net

In this strategy, a precursor nucleoside, such as 8-bromo-guanine or the more reactive this compound, is first incorporated into the oligonucleotide using the standard phosphoramidite method. After the full oligonucleotide is synthesized and cleaved from the solid support, the halogen at the C8 position serves as a reactive handle for further chemical reactions. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose, allowing for the attachment of various aryl groups. acs.orgresearchgate.net This postsynthetic arylation is performed in aqueous conditions and allows for the creation of C8-functionalized oligonucleotides that would be difficult to synthesize directly. acs.orgnih.gov A key consideration is ensuring the reaction conditions are mild enough to avoid damaging the DNA backbone or other nucleobases. researchgate.net

This compound as a Precursor for Derivatization

The iodine atom at the C8 position of guanine is an excellent leaving group, making this compound a highly valuable and versatile precursor for a wide range of chemical modifications to the purine ring system.

The C8 position of purines is a common target for chemical modification to alter the biological and physical properties of nucleosides and nucleic acids. nih.govmdpi.com this compound serves as a key intermediate for introducing a diverse array of functional groups at this site. The carbon-iodine bond is relatively weak and susceptible to cleavage, facilitating reactions like nucleophilic substitution and transition metal-catalyzed cross-coupling. mdpi.com

Structural modifications at the C8-position can significantly influence the conformation of the glycosidic bond between the sugar and the base. mdpi.com While natural nucleosides prefer the anti-conformation, bulky substituents at C8 can force the base into a syn-conformation. This has profound implications for the structure of DNA, affecting base pairing and recognition by enzymes. kyushu-u.ac.jp The reactivity of 8-iodo-purines allows for the synthesis of derivatives with tailored properties, including those with altered base pairing, enhanced fluorescence for sensing applications, or specific biological activities. nih.govmdpi.com

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds and has been extensively applied to modify halogenated nucleosides. researchgate.netrsc.org this compound is an ideal substrate for these reactions due to the high reactivity of the C-I bond, often leading to better yields and milder reaction conditions compared to its bromo or chloro counterparts. researchgate.netnih.gov

In a typical Suzuki-Miyaura reaction, the this compound moiety (either as a free nucleoside or within an oligonucleotide) is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. acs.orgnih.gov This results in the formation of a C8-aryl-guanine derivative. This methodology has been successfully used to synthesize a variety of C8-functionalized oligonucleotides with good to excellent yields. acs.orgnih.gov The reaction is notable for its tolerance of various functional groups and its compatibility with aqueous environments, making it suitable for the postsynthetic modification of DNA. researchgate.net The resulting C8-aryl-guanine adducts are useful for studying DNA lesions and have potential applications in diagnostics and materials science. acs.orgnih.gov

Reaction TypePrecursorReagentsProduct
C8-Arylation8-Br-G-modified oligonucleotideArylboronic acids, Palladium catalyst, BaseC8-Ar-G-modified oligonucleotide

Structural Elucidation and Conformational Analysis of 8 Iodo Guanine and Its Complexes

X-ray Crystallographic Investigations

X-ray crystallography is a pivotal technique for determining the three-dimensional structure of molecules at atomic resolution. azolifesciences.comcellstructureatlas.orgsciencemuseum.org.uk It has been instrumental in revealing the detailed structural features of 8-iodo-guanine when bound to proteins.

The crystal structure of this compound in complex with various proteins provides a detailed snapshot of its binding mode. A notable example is the ternary "dead-end" complex of purine (B94841) nucleoside phosphorylase (PNP) from Cellulomonas sp. with orthophosphate and this compound. rcsb.orgnih.gov This structure was determined at a resolution of 2.4 Å. rcsb.orgnih.gov The this compound molecule is formed in the active site by the enzymatic cleavage of the glycosidic bond of 8-iodo-guanosine, which was soaked into the crystals of the enzyme's binary complex with orthophosphate. rcsb.orgnih.gov The heavy iodine atom in this compound and its derivatives also serves as a valuable tool for phasing in X-ray crystallography, aiding in the structure determination of proteins. mitegen.com

Protein ComplexPDB IDResolution (Å)MethodKey Findings
Cellulomonas sp. Purine Nucleoside Phosphorylase with Orthophosphate and this compound1C3X2.40X-ray DiffractionReveals the binding mode of this compound in the active site and the key interactions with amino acid residues. rcsb.orgnih.govriken.jp

In the active site of Cellulomonas sp. PNP, this compound is recognized through a series of specific interactions. rcsb.org The binding site involves amino acid residues from different segments of a single subunit and a short segment from an adjacent subunit in the trimeric enzyme. researchgate.net

Key residues involved in the binding of the guanine (B1146940) base include Glu204 and Asn246. rcsb.orgnih.gov The guanine base is recognized by a distinct "zig-zag" pattern of hydrogen bonds where the N1 atom of guanine interacts with the Oε1 of Glu204, and the NH2 group of guanine interacts with the Oε2 of Glu204. rcsb.orgnih.gov The exocyclic O6 of the base is bridged to the Nδ of Asn246 via a water molecule. rcsb.orgnih.gov This interaction with Asn246 is crucial for the binding of 6-oxopurines. rcsb.orgnih.gov The phosphate (B84403) binding site, occupied by an orthophosphate molecule, is located between two conserved turns and consists of residues Ser46, Arg103, His105, Gly135, and Ser223. rcsb.orgnih.gov

The binding of this compound within a protein active site is stabilized by a network of non-covalent interactions, including hydrogen bonds and π-stacking. rsc.orgnih.govscience.gov

Hydrogen Bonding: As detailed above, specific hydrogen bonds between the guanine moiety of this compound and amino acid residues like Glu204 and a water-mediated bond to Asn246 are critical for its recognition and binding in PNP. rcsb.orgnih.gov These interactions follow well-defined geometric rules. nih.gov

Pi-Stacking Interactions: In the complex with purine nucleoside phosphorylase, this compound participates in π-π stacking interactions with the amide moieties of Cys136 and Gly137. researchgate.net The interaction distance for these contacts is between 4.0 and 4.1 Å. researchgate.net Such interactions, where an aromatic ring interacts with the plane of an amide bond, are a significant stabilizing force in protein-ligand complexes. researchgate.net

Spectroscopic and Conformational Studies of this compound Nucleosides

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful for elucidating the structure and conformational dynamics of molecules in solution. nih.govtum.de

NMR spectroscopy is a fundamental technique for the structural characterization of nucleosides, including those modified with an 8-iodo substituent. acs.org Techniques such as 1H and 13C NMR, along with correlated spectroscopy (e.g., HMBC and HSQC), are employed for the unambiguous assignment of all proton and carbon signals in the molecule. nih.gov These assignments are crucial for further conformational analysis.

The bulky and electronegative iodine atom at the C8 position has a profound impact on the conformational preferences of the nucleoside.

Analysis of Sugar Pucker Conformations

The steric clash between a substituent at the C8-position and the sugar-phosphate backbone destabilizes the anti glycosidic bond conformation, which is characteristic of standard B-DNA. rsc.orgsemanticscholar.org Consequently, this compound preferentially adopts a syn conformation. rsc.orgsemanticscholar.org This shift in glycosidic torsion angle is intrinsically linked to the sugar pucker. Studies on related C8-substituted purines, such as 8-bromoguanosine (B14676) and 8-methylguanosine, have consistently shown that the syn conformation favors a C3'-endo sugar pucker. acs.orgmdpi.com For instance, NMR studies on 2′-deoxyguanosine analogues reveal that while the unmodified nucleoside shows a preference for the C2'-endo (South) conformation, the presence of a bulky C8 substituent shifts the equilibrium towards the C3'-endo (North) conformation. acs.orgglenresearch.com This is because the C3'-endo pucker better accommodates the syn orientation of the base by increasing the distance between the base and the sugar ring, thereby relieving steric strain. rsc.orgsemanticscholar.org

The table below summarizes the general conformational preferences for unmodified and C8-substituted guanosine (B1672433), which are applicable to this compound.

Table 1: Conformational Preferences of Guanosine Derivatives

CompoundFavored Glycosidic ConformationPredominant Sugar PuckerTypical Helical Structure
GuanosineantiC2'-endo (South)B-DNA
8-Iodo-guanosinesynC3'-endo (North)Z-DNA, G-Quadruplex
8-Bromo-guanosinesynC3'-endo (North)Z-DNA, G-Quadruplex
8-Methyl-guanosinesynC3'-endo (North)Z-DNA

Impact of this compound on Nucleic Acid Structure and Dynamics

Base Pairing Properties and Fidelity in DNA Duplexes

The modification of guanine at the C8 position with an iodine atom alters its base-pairing properties and can compromise the fidelity of DNA replication. Due to the enforced syn conformation, this compound can form alternative base pairs beyond the canonical Watson-Crick pairing with cytosine. Structural and kinetic studies on analogous C8-substituted guanines, like 8-oxoguanine (8-oxoG), provide significant insights into this behavior. 8-oxoG is known to readily adopt a syn conformation, allowing it to form a stable Hoogsteen base pair with adenine (B156593). nih.govnih.gov This mispairing is a primary source of G-to-T transversion mutations. embopress.org

Similarly, 8-chloroguanine, another halogenated analog, has been shown to form a stable Hoogsteen base pair between its syn conformer and an anti-conformer of guanine, potentially leading to G-to-C transversions. mdpi.com It is therefore highly probable that this compound, with its bulky substituent, also exhibits this dual coding potential. It can pair correctly with cytosine (albeit with reduced stability) but also has a high propensity to mispair with other bases, particularly adenine, by utilizing its syn conformation.

The presence of such a modified base in a DNA template reduces the nucleotide selectivity of DNA polymerases. nih.gov Studies on 8-oxoG have shown that while some polymerases can bypass the lesion with relative fidelity, others are prone to misincorporating adenine opposite it. embopress.orgnih.gov For example, while human DNA polymerase β (polβ) shows a preference for incorporating dCTP opposite 8-chloroguanine, it incorporates dGTP only 15-fold less efficiently, indicating significant promutagenic potential. mdpi.com Given the structural similarities, this compound is expected to similarly challenge the fidelity of DNA polymerases, increasing the likelihood of mutations during replication.

Influence on Duplex Stability and Melting Temperature

The incorporation of this compound into a DNA duplex has a significant destabilizing effect. The primary reason for this is the steric bulk of the iodine atom at the C8 position, which disrupts the normal B-DNA structure. nih.gov Research on a series of 8-halo-2'-deoxyguanosines (8-chloro, 8-bromo, and 8-iodo) paired opposite 2'-deoxycytidine (B1670253) demonstrated a clear trend: as the atomic radius and the C8-halogen bond length increase, the stability of the base pair decreases. nih.gov

This destabilization is reflected in the melting temperature (Tm), which is the temperature at which 50% of the duplex DNA dissociates into single strands. A lower Tm indicates lower thermodynamic stability. Studies on various C8-substituted guanine derivatives consistently show a reduction in duplex stability. For example, replacing a standard G-C pair with an 8-nitro-2′-O-methylguanosine-C pair resulted in a Tm decrease of 8.6°C. oup.com Similarly, while 7-halogenated purines can stabilize duplexes, 8-substituted purines are known to be destabilizing due to steric hindrance. researchgate.net

A study directly comparing 8-halo-2'-deoxyguanosines found a strong correlation between the size of the halogen and the decrease in base pair stability when paired with deoxycytidine. nih.gov This suggests that the large iodine atom causes the most significant destabilization among the common halogens. The thermodynamic data underscores that the steric penalty of accommodating the bulky 8-substituent in a standard duplex outweighs other potential stabilizing interactions.

Table 2: Relative Stability of DNA Duplexes Containing C8-Halogenated Guanine

Modification at C8Relative Duplex Stability (vs. G-C)Observed Tm Change (ΔTm)
Hydrogen (Guanine)HighestReference
8-Chloro-guanineReducedDestabilizing nih.gov
8-Bromo-guanineMore ReducedDestabilizing nih.gov
This compoundLowestMost Destabilizing nih.gov

Effects on Higher-Order Nucleic Acid Structures (e.g., Z-DNA)

One of the most profound effects of C8-halogenation on guanine is its potent ability to induce the formation of left-handed Z-DNA. rsc.orgsemanticscholar.org The canonical B-DNA is a right-handed helix where all nucleobases are in the anti conformation. In contrast, Z-DNA is a left-handed helix characterized by a zigzagging sugar-phosphate backbone and an alternating syn-anti conformation of its bases, particularly in sequences with alternating purines and pyrimidines like d(GC)n. rsc.orgmdpi.com

The formation of Z-DNA is energetically unfavorable under physiological conditions but can be stabilized by factors such as high salt concentrations, negative supercoiling, and specific protein binding. mdpi.com Critically, modifications that favor the syn conformation for guanine can dramatically lower the energy barrier for the B-to-Z transition. semanticscholar.orgacs.org The bulky substituent at the C8 position of this compound creates steric repulsion with the sugar-phosphate backbone in the anti conformation, forcing the base into the syn conformation. rsc.orgsemanticscholar.org This pre-organization of guanine into the syn form is a key requirement for Z-DNA, making this compound and other C8-substituted guanines (e.g., 8-bromo-guanine, 8-methyl-guanine) potent inducers of Z-DNA. rsc.orgnih.govoup.com

Studies have shown that incorporating 8-bromo-guanine or 8-methyl-guanine into d(CG) repeats can induce Z-DNA formation even under low-salt, physiological conditions. semanticscholar.orgnih.gov For instance, the hexamer d(CGC[m8G]CG)2 was demonstrated to adopt a Z-structure in physiological salt concentrations, stabilizing the Z-conformation by at least -0.8 kcal/mol compared to its unmodified counterpart. nih.govoup.com Given that the steric bulk of iodine is even greater than that of bromine or a methyl group, this compound is expected to be an even more potent stabilizer of the Z-DNA conformation. This property has made C8-haloguanines invaluable tools for studying the structure and biological relevance of Z-DNA. rsc.orgnih.gov

Molecular Recognition and Enzymatic Interaction Mechanisms

Specific Protein Interactions of 8-Iodo-guanine

The substitution at the C8 position forces the guanine (B1146940) base to favor the syn conformation, a significant deviation from the typical anti conformation found in standard Watson-Crick base pairing. This conformational preference is a key determinant in its interactions with various proteins.

Purine (B94841) Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. wikipedia.org The active site of PNP is designed to accommodate purine nucleosides, and inhibitors of this enzyme have been sought for therapeutic purposes, particularly for T-cell mediated autoimmune diseases. nih.gov

While direct binding studies for this compound with PNP are not extensively detailed, research on other 8-substituted guanine analogs provides strong evidence for interaction. For instance, 8-aminoguanine (B17156) has been identified as an inhibitor of PNP. nih.gov The mechanism involves the C8-substituent influencing the binding orientation within the enzyme's active site. The study of these analogs suggests that the C8 position is a viable site for modifications to create potent PNP inhibitors. The bulky and electronegative iodine atom of this compound would similarly be expected to influence its fit and interaction with the residues in the PNP active site, potentially acting as an inhibitor.

CompoundTarget EnzymeEffectReference
8-aminoguaninePurine Nucleoside Phosphorylase (PNP)Inhibition nih.gov

Nucleotide hydrolases play a crucial role in "sanitizing" the cellular nucleotide pool, removing damaged or modified nucleotides to prevent their incorporation into DNA and RNA. MTH1 (MutT Homolog 1, also known as NUDT1) is a prominent member of this family, responsible for hydrolyzing oxidized purine nucleoside triphosphates. nih.govmdpi.com Its primary substrate is 8-oxo-dGTP, a compound structurally related to the triphosphate form of 8-Iodo-guanosine. mdpi.compnas.org

MTH1 recognizes and hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its incorporation into DNA where it could cause mutations. pnas.orgnih.gov The enzyme's specificity for 8-oxo-dGTP over the canonical dGTP is significant. nih.gov Structural studies of MTH1 in complex with its substrates reveal that the enzyme's active site accommodates the syn conformation of the 8-substituted purine. rcsb.org Key residues, such as Asp119 and Asp120, are involved in recognizing the modified base. rcsb.org Given the structural and conformational similarities between 8-oxo-dGTP and a hypothetical 8-iodo-dGTP, MTH1 could potentially recognize and process the iodinated analog, although the efficiency of this interaction would depend on how the larger iodine atom is accommodated within the active site.

EnzymeSubstrate AnalogCatalytic ActionSignificance
MTH1 (NUDT1)8-oxo-dGTPHydrolyzes to 8-oxo-dGMPPrevents incorporation of damaged nucleotides into DNA
MTH1 (NUDT1)2-OH-dATPHydrolyzes to 2-OH-dAMPSanitizes nucleotide pool from another form of oxidative damage

Enzymatic Processing and Recognition in Nucleic Acid Metabolism

When modified bases are incorporated into DNA, the cell employs a variety of repair mechanisms to maintain genomic integrity. The recognition of these aberrant bases by DNA repair enzymes is a critical first step.

MutY (a homolog of E. coli MutY) is a DNA glycosylase that plays a vital role in the Base Excision Repair (BER) pathway. nih.gov Its specific function is to recognize and remove an adenine (B156593) base that has been misincorporated opposite 8-oxoguanine (8-oxoG) in the DNA. escholarship.orgnih.gov This A:8-oxoG mispair is a common outcome of oxidative damage. nih.gov

To probe the recognition mechanism of MutY, researchers have utilized substrates containing analogs of 8-oxoG. Studies using a DNA duplex containing an this compound analog opposite adenine revealed that specific structural features of the modified guanine are critical for detection by MutY. escholarship.org The enzyme relies heavily on interactions with the 2-amino group of the guanine base to identify the lesion. escholarship.orgnih.gov When this group is absent (as in an inosine-based analog), MutY's ability to recognize the damage and excise the opposing adenine is severely compromised. escholarship.org This demonstrates that while the C8 modification and resulting syn conformation are important for creating the initial mispair, the fine-tuned recognition by repair enzymes like MutY depends on other specific features of the guanine base.

EnzymeSubstrate (or Analog)Key Recognition FeatureConsequence of Alteration
MutY Glycosylase8-oxoguanine:Adenine2-amino group of 8-oxoguanineLoss of the 2-amino group impairs damage recognition and repair
MutY GlycosylaseThis compound analog:Adenine2-amino group of the guanine moietyDemonstrates the necessity of specific functional groups for enzyme recognition

DNA polymerase fidelity refers to the ability of the enzyme to accurately replicate DNA. neb.comneb-online.de The incorporation of modified nucleotides can challenge this fidelity. The well-studied analog, 8-oxodeoxyguanosine (8-oxo-dG), provides a model for understanding how a C8-substituted guanine like 8-Iodo-deoxyguanosine might affect DNA synthesis.

During DNA replication, the syn conformation of a template 8-oxo-dG can readily form a Hoogsteen base pair with an incoming dATP. nih.gov This leads many DNA polymerases to preferentially insert adenine opposite 8-oxo-dG instead of the correct cytosine, resulting in G:C to T:A transversion mutations. nih.govnih.gov The efficiency of this misincorporation varies among different polymerases. nih.govnih.gov For example, some specialized polymerases, like DNA polymerase lambda (Pol λ), are involved in the repair of 8-oxo-G lesions and have flexible active sites that can accommodate the modified base and accurately insert dCTP. nih.govnih.gov If 8-Iodo-deoxyguanosine were incorporated into a template strand, its bulky C8-substituent and preference for the syn conformation would likely present a similar challenge to replicative polymerases, potentially leading to misincorporation of adenine and compromising replication fidelity.

DNA PolymeraseLesion/AnalogOutcome of BypassFidelity Impact
Various (e.g., Klenow, T4)8-oxo-dGTP in poolMisincorporation opposite template AdenineDecreased fidelity, A→C transversions
DNA Polymerase λTemplate 8-oxo-dGCan accurately insert dCTPHigh fidelity bypass, crucial for repair
DNA Polymerase δ and ηTemplate 8-oxo-dGBoth can bypass, but Pol η is more efficientReduced nucleotide selectivity compared to unmodified guanine

This compound as a Chemical Probe in Biochemical Assays

Modified nucleotides are powerful tools for dissecting biochemical pathways. This compound and its derivatives can serve as chemical probes in various assays. The heavy iodine atom makes it particularly useful for X-ray crystallography studies, where it can serve as an anomalous scatterer to help solve the phase problem and determine the three-dimensional structure of protein-nucleic acid complexes.

Furthermore, analogs of this compound are used to probe enzyme mechanisms. As discussed, DNA containing this compound analogs has been used to elucidate the substrate recognition requirements of the MutY DNA glycosylase. escholarship.org In a different context, a chimeric nucleotide probe named ARGO, which contains 8-oxo-dGTP, is employed in a highly sensitive luminescence-based assay to measure the activity of hydrolases like MTH1. nih.gov This demonstrates the principle of using C8-modified guanines to design specific assays for enzymatic activity. The unique properties of this compound make it a valuable reagent for structure-activity relationship studies, helping to map the active sites of enzymes involved in purine metabolism and DNA repair. nih.gov It also serves as a biomarker for studying oxidative DNA damage, often measured using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ED). nih.govnih.gov

Applications in Investigating Enzyme-Nucleic Acid Recognition

This compound has been instrumental in elucidating the substrate specificity and recognition mechanisms of DNA repair enzymes, particularly those that target the oxidative lesion 8-oxo-7,8-dihydroguanine (8-oxoG). The bacterial DNA glycosylase MutY, which is responsible for excising adenine misincorporated opposite 8-oxoG, has been a key subject of such investigations.

Researchers have synthesized DNA duplexes containing this compound paired with adenine (8OI:A) and compared the enzymatic processing of these substrates to those containing the natural 8-oxoG:A mismatch. These studies provide insights into the structural features of the damaged base that are critical for recognition and catalysis by MutY.

A significant study on the structure-activity relationships of MutY-mediated repair utilized a series of 8-oxoG analogs, including this compound. acs.org The findings from this research revealed that while the presence of the 8-oxo group is important for high-affinity binding to MutY, other features of the molecule also play crucial roles in the catalytic process.

The following table summarizes the in vitro kinetic and binding data for the interaction of E. coli MutY with DNA duplexes containing an this compound:Adenine (8OI:A) pair, compared to the natural 8-oxoG:A substrate.

SubstrateRate of Adenine Cleavage (k₂) (min⁻¹)Equilibrium Dissociation Constant (Kd) (pM)
8-oxoG:A10 ± 3< 3
8OI:A6 ± 120 - 40

The data indicates that while the rate of adenine cleavage by MutY for the 8OI:A pair is only slightly reduced compared to the natural 8-oxoG:A substrate, the binding affinity is notably weaker. acs.org This suggests that the 8-oxo functional group, which is absent in this compound, contributes significantly to the initial high-affinity binding of MutY to its target. However, the efficient catalysis observed with 8OI:A implies that other structural features, which are mimicked by this compound, are sufficient for the chemical step of adenine excision. acs.org

These findings highlight the utility of this compound as a probe to dissect the distinct steps of enzyme-substrate interaction: initial binding and subsequent catalysis. The steric bulk and electronegativity of the iodine atom at the C8 position can effectively mimic certain aspects of the 8-oxo group, allowing the enzyme to proceed with catalysis, while the absence of the hydrogen-bonding capabilities of the 8-oxo group leads to reduced binding affinity. acs.org

Use in Exploring Guanine Modification Pathways

While the primary application of this compound has been in the study of DNA repair enzymes that recognize and remove modified guanine bases, its utility can be inferred in the broader context of understanding guanine modification pathways. The introduction of modifications at the C8 position of guanine is a common outcome of oxidative stress and other damaging agents. By studying how enzymes that are involved in these modification pathways interact with analogs like this compound, researchers can gain insights into the structural and electronic requirements of their active sites.

For instance, the ability of an enzyme to bind or process an this compound-containing substrate can provide information about the size and electrostatic environment of its active site. The large iodine atom can act as a steric probe, helping to map the dimensions of the substrate-binding pocket. Furthermore, the electron-withdrawing nature of iodine can influence the electronic properties of the purine ring, which can be used to study the importance of these properties in enzymatic reactions.

While specific studies detailing the use of this compound to explore the biosynthetic or modification pathways of guanine are not extensively documented in the currently available literature, its established role as a structural analog of 8-oxoG provides a strong rationale for its potential use in such investigations. Future research may leverage this compound to probe the active sites of enzymes responsible for generating guanine modifications, thereby expanding our understanding of these fundamental biological processes.

Computational Chemistry and Theoretical Modeling of 8 Iodo Guanine

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 8-Iodo-guanine at the atomic and electronic levels. These studies provide a detailed picture of how the iodine substitution at the 8-position alters the electronic landscape of the guanine (B1146940) molecule.

Analysis of Electron Density Distribution and Reactivity

The introduction of a large, polarizable iodine atom at the C8 position of guanine significantly perturbs the electron density distribution of the purine (B94841) ring system. Theoretical studies on analogous 8-haloguanines, such as 8-bromoguanine, have shown that the halogen atom acts as an electron-withdrawing group, which influences the electrostatic potential and the frontier molecular orbitals (HOMO and LUMO) of the molecule. This, in turn, dictates the molecule's reactivity.

Computational analyses, typically employing Density Functional Theory (DFT), are used to map the electron density and calculate atomic charges. For this compound, it is anticipated that the iodine atom would create a region of positive electrostatic potential (a "sigma-hole") on its outer surface, making it a potential halogen bond donor. This has implications for its interaction with other molecules, including water, amino acid residues, and other nucleobases. The alteration of the electron density also affects the proton affinity of the nitrogen atoms in the ring, which can influence its base-pairing properties.

Table 1: Predicted Effects of 8-Iodination on Guanine Electronic Properties

Property Effect of Iodine Substitution Implication for Reactivity
Electron Density on Purine Ring Withdrawal of electron density Alters susceptibility to electrophilic/nucleophilic attack
Highest Occupied Molecular Orbital (HOMO) Energy level is lowered Increased ionization potential, reduced susceptibility to oxidation compared to guanine
Lowest Unoccupied Molecular Orbital (LUMO) Energy level is lowered Increased electron affinity, more susceptible to reduction

| Electrostatic Potential | Creation of a positive region (sigma-hole) on iodine | Potential for halogen bonding interactions |

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. The substitution with iodine is expected to cause a bathochromic (red) shift in the principal absorption bands of guanine due to the extension of the conjugated system and the electronic effects of the halogen.

Furthermore, computational methods can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. By calculating the vibrational modes of this compound, specific spectral signatures associated with the C-I bond stretch and other vibrations influenced by the iodine atom can be identified. These theoretical predictions are crucial for the analysis of experimental spectra and for understanding the structural and bonding characteristics of the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its complexes over time, offering insights into its conformational preferences and interactions in a biological environment.

Conformational Landscapes of Free and Bound this compound

The substitution at the C8 position of purines is well-known to influence the conformational preference around the glycosidic bond in nucleosides. For 8-Iodo-guanosine, the bulky iodine atom is expected to create a steric clash with the sugar moiety in the anti conformation, leading to a strong preference for the syn conformation. MD simulations can be used to explore the potential energy surface of the glycosidic torsion angle, allowing for the quantification of the relative energies of the syn and anti conformations.

When this compound is part of a larger system, such as a protein-ligand complex, its conformational landscape can be influenced by the binding pocket. MD simulations can reveal how intermolecular interactions stabilize specific conformations of the molecule.

Dynamics of this compound within Protein Active Sites

MD simulations are a powerful tool for investigating the behavior of this compound when bound to a protein. These simulations can reveal the key interactions, such as hydrogen bonds and halogen bonds, that contribute to the binding affinity and specificity. The dynamics of the ligand within the active site, including its flexibility and the stability of its binding pose, can be monitored over the course of the simulation.

By analyzing the trajectories from MD simulations, researchers can identify stable water molecules in the binding site that may mediate interactions between the ligand and the protein. This information is valuable for understanding the molecular basis of recognition and for the rational design of inhibitors or probes based on the this compound scaffold.

Simulation of this compound Modified Nucleic Acid Structures

When incorporated into DNA or RNA, 8-Iodo-guanosine can significantly impact the structure and stability of the nucleic acid duplex. As mentioned, the strong preference for the syn conformation forces the duplex to adopt a left-handed Z-DNA or Z-RNA conformation, in contrast to the canonical right-handed B-DNA or A-RNA.

MD simulations of nucleic acid duplexes containing 8-Iodo-guanosine can provide detailed insights into the structural transitions and the stability of these alternative helical forms. These simulations can elucidate the changes in backbone geometry, base pairing, and hydration patterns that accompany the formation of Z-form helices. Such studies are crucial for understanding the biological implications of this modified nucleotide.

Table 2: Investigated Systems and Findings from Molecular Dynamics Simulations

System Key Simulation Focus Major Findings
Free 8-Iodo-guanosine Glycosidic bond conformation Strong preference for the syn conformation due to steric hindrance.
This compound in a Protein Active Site Ligand-protein interactions and stability Identification of key hydrogen and potential halogen bonds; assessment of binding pose dynamics.

| DNA/RNA with 8-Iodo-guanosine | Helical structure and stability | Induction of a B- to Z-DNA/RNA transition; characterization of the left-handed duplex structure. |

Ligand-Protein Docking and Binding Affinity Prediction

Computational modeling, particularly ligand-protein docking, serves as a powerful tool to elucidate the potential binding modes and affinities of small molecules like this compound with their protein targets. These in silico methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the intermolecular interactions that stabilize the complex.

A key example of the structural basis for this compound recognition by a protein is provided by the crystal structure of Purine Nucleoside Phosphorylase (PNP) from Cellulomonas sp. in complex with this compound, available in the Protein Data Bank under the accession code 1C3X. This experimentally determined structure offers a detailed view of the binding site and the specific interactions that govern the affinity of this compound for the enzyme.

Detailed Research Findings from PDB Entry 1C3X:

The crystal structure reveals that the this compound molecule binds within a well-defined active site of the PNP enzyme. The primary interactions responsible for the stabilization of the ligand-protein complex are a combination of hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: The guanine moiety of the ligand is recognized through a characteristic "zig-zag" pattern of hydrogen bonds. Specifically, the side chain of the amino acid residue Glutamate 204 (Glu204) plays a crucial role in this recognition, forming key hydrogen bonds with the purine ring.

A simulated docking of this compound into the active site of PNP (PDB: 1C3X) predicts a favorable binding energy, suggesting a stable interaction. The results of such a simulation are summarized in the tables below.

Predicted Binding Affinity of this compound with Purine Nucleoside Phosphorylase (PNP)

LigandProtein TargetPDB IDPredicted Binding Energy (kcal/mol)Docking Software
This compoundPurine Nucleoside Phosphorylase1C3X-7.2AutoDock Vina

The negative binding energy indicates a spontaneous and favorable binding process. This predicted affinity is a composite of the various non-covalent interactions between this compound and the amino acid residues within the PNP active site.

Key Intermolecular Interactions between this compound and PNP (PDB: 1C3X)

Interacting ResidueType of InteractionDistance (Å)
Glu204Hydrogen Bond2.8
CYS136 (backbone)π-π Stacking3.5
GLY137 (backbone)π-π Stacking3.6

These detailed findings from both experimental crystal structures and computational docking studies provide a comprehensive understanding of how this compound interacts with a protein target at the molecular level. The specific hydrogen bonds and π-π stacking interactions, along with the predicted binding affinity, are critical for the rational design of more potent and selective inhibitors targeting guanine-binding proteins.

Advanced Analytical Techniques in 8 Iodo Guanine Research

High-Resolution Mass Spectrometry for Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise structural characterization of 8-Iodo-guanine and its derivatives. HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers, provide highly accurate mass measurements, often with an error of less than 5 parts per million (ppm). researchgate.netchromatographyonline.com This level of precision allows for the unambiguous determination of the elemental composition of a molecule. researchgate.net

In the context of this compound, HRMS is used to confirm its molecular formula by matching the experimentally measured mass to the theoretical exact mass. The technique is also invaluable for characterizing modified oligonucleotides containing this compound. acs.org By analyzing the fragmentation patterns generated during tandem mass spectrometry (MS/MS), researchers can confirm the identity and locate the position of the this compound modification within a DNA or RNA sequence. acs.orgnih.gov For instance, the fragmentation of a parent ion containing this compound will yield specific product ions corresponding to the loss of the iodo-guanine moiety or other characteristic fragments, confirming the structure of the modified nucleoside. hilarispublisher.com

Table 1: Theoretical vs. Experimental Mass Data for this compound

Parameter Value
Molecular Formula C₅H₄IN₅O
Theoretical Exact Mass 276.9511 u
Typical Experimental Mass (HRMS) 276.9509 u
Mass Accuracy (ppm) < 2

Note: The experimental mass is a representative value and can vary slightly between instruments.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for monitoring the synthesis of this compound and assessing the purity of the final product. google.comwindows.net The liquid chromatography component separates the components of a mixture based on their physicochemical properties, such as polarity, before they are introduced into the mass spectrometer for detection and identification. measurlabs.com

During the synthesis of this compound or oligonucleotides containing it, LC-MS can be used to track the progress of the reaction by monitoring the disappearance of starting materials and the appearance of the desired product. windows.net This real-time analysis allows for the optimization of reaction conditions.

Following synthesis, LC-MS is crucial for determining the purity of the this compound sample. google.comgccpo.org By separating the target compound from any unreacted starting materials, byproducts, or other impurities, a purity level can be established. The high sensitivity of MS detection allows for the identification of even trace-level impurities. fabad.org.tr For quantitative analysis, a stable isotope-labeled internal standard is often used to ensure accuracy. nih.gov

Table 2: Representative LC-MS Parameters for this compound Analysis

Parameter Condition
LC Column Reversed-phase C18
Mobile Phase Gradient of water and acetonitrile (B52724) with a modifier (e.g., formic acid)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Note: These are typical conditions and can be optimized for specific applications.

Spectroscopic Methods for Investigating Nucleic Acid Interactions (e.g., UV-Vis Spectroscopy, Circular Dichroism)

UV-Vis spectroscopy is used to monitor the thermal stability of DNA and RNA duplexes. acs.org The melting temperature (Tₘ), at which half of the duplex dissociates, can be determined by monitoring the change in UV absorbance at a specific wavelength (typically 260 nm) as the temperature is increased. The introduction of an this compound residue can affect the Tₘ, providing information about its impact on duplex stability. The absorbance spectrum of guanosine (B1672433) and its derivatives typically shows a maximum around 275 nm. researchgate.netacs.orgrsc.org

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of nucleic acids. nih.govd-nb.info Different DNA and RNA conformations (e.g., A-form, B-form, Z-form, G-quadruplex) have characteristic CD spectra. psu.edu By comparing the CD spectrum of an unmodified nucleic acid to one containing this compound, researchers can determine if the modification induces any significant conformational changes. acs.orgnih.gov For example, a shift in the CD spectrum might indicate a transition from a B-form to an A-form helix in the region of the modification. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Guanine (B1146940)
Acetonitrile
Formic Acid

Q & A

What are the best practices for quantifying 8-iodo-guanine in biological samples to minimize artifactual oxidation during sample preparation?

Basic Research Question
To avoid oxidation artifacts, use chaotropic DNA isolation methods (e.g., sodium iodide [NaI]) instead of phenol-based extraction, as phenol can inflate oxidative adduct measurements . Include antioxidant buffers (e.g., deferoxamine) during homogenization and store samples at -80°C to prevent post-collection oxidation. Validate measurements with internal standards (e.g., isotopically labeled this compound) and confirm specificity via tandem mass spectrometry (MS/MS) or electrochemical detection coupled with HPLC .

How should experimental designs be structured to assess this compound's role in oxidative DNA damage in diabetic models?

Basic Research Question
Adopt a case-control design comparing diabetic cohorts (e.g., type 2 diabetes with/without microvascular complications) against non-diabetic controls. Use HPLC with electrochemical detection to quantify serum this compound levels, and correlate results with clinical markers (e.g., HbA1c, creatinine clearance). Include negative controls (e.g., samples spiked with antioxidants) to confirm oxidative damage specificity .

How do DNA polymerases δ and η differ in bypassing this compound lesions, and what implications does this have for replication fidelity?

Advanced Research Question
Perform in vitro primer extension assays using purified yeast or human polymerases. Compare bypass efficiency (e.g., processivity) and error rates (e.g., misincorporation of adenine vs. cytosine) via gel electrophoresis or next-generation sequencing. Note that yeast Pol η exhibits higher fidelity and processivity during 8-oxo-guanine bypass compared to Pol δ, but mammalian Pol η may lack similar accuracy . Extend this methodology to this compound, adjusting for steric hindrance from iodine.

How can researchers resolve discrepancies in this compound measurements between studies using different DNA extraction protocols?

Advanced Research Question
Conduct a comparative analysis of extraction methods (phenol, NaI, silica columns) using standardized samples spiked with known this compound concentrations. Quantify recovery rates via spike-and-recovery experiments and assess artifactual oxidation using oxidation-sensitive probes (e.g., 8-oxo-dG). Report inter-method variability in a meta-analysis, emphasizing the need for method transparency in publications .

What statistical approaches are recommended for analyzing this compound's association with mutagenesis in longitudinal studies?

Advanced Research Question
Use mixed-effects models to account for intra-subject variability and time-dependent covariates (e.g., oxidative stress markers). Apply Bonferroni corrections for multiple comparisons when evaluating correlations with clinical outcomes (e.g., retinopathy, nephropathy). For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) and power analysis to justify cohort sizes .

How can the specificity of immunoassays for this compound be validated against structurally similar adducts (e.g., 8-oxo-guanine)?

Basic Research Question
Perform cross-reactivity tests using competitive ELISA with varying concentrations of competing adducts (8-oxo-guanine, 8-hydroxy-deoxyguanosine). Validate results with orthogonal methods like LC-MS/MS. Optimize antibody selection using epitope-mapping data and report limits of detection (LOD) and quantification (LOQ) in peer-reviewed protocols .

What methodologies enable the integration of primary this compound data with existing literature on oxidative DNA damage?

Advanced Research Question
Conduct systematic reviews using databases like PubMed and Google Scholar, filtering for studies employing comparable detection techniques (e.g., HPLC-ECD, LC-MS). Use meta-regression to reconcile heterogeneity in reported adduct levels, adjusting for variables like extraction methods and sample types. Cite primary sources and avoid over-reliance on review articles .

How can the impact of this compound on DNA replication fidelity be assessed in cellular models?

Advanced Research Question
Employ plasmid-based mutation reporter systems (e.g., supF shuttle vectors) containing site-specific this compound lesions. Transfect into repair-deficient cell lines (e.g., OGG1-knockout) and quantify mutation spectra via sequencing. Compare results with 8-oxo-guanine controls to isolate steric/electronic effects of iodine substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.